molecular formula C12H16N2O2 B13019740 Methyl 1-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylate

Methyl 1-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylate

Cat. No.: B13019740
M. Wt: 220.27 g/mol
InChI Key: ZJAMBIPSBQWOSV-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyridine ring and an amine group can undergo cyclization in the presence of a suitable catalyst to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the pyridine or pyrrolidine rings.

Scientific Research Applications

Methyl 1-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings allow the compound to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and pyridine-containing molecules. Examples include:

Uniqueness

Methyl 1-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which allows for distinct interactions with biological targets. This uniqueness can be leveraged in drug discovery to develop compounds with specific therapeutic profiles.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 1-methyl-4-pyridin-3-ylpyrrolidine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-14-7-10(9-4-3-5-13-6-9)11(8-14)12(15)16-2/h3-6,10-11H,7-8H2,1-2H3

InChI Key

ZJAMBIPSBQWOSV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CN=CC=C2

Origin of Product

United States

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